Cas no 922906-03-4 (N-3-(2-oxopiperidin-1-yl)phenyl-4-(propan-2-yloxy)benzamide)

N-3-(2-oxopiperidin-1-yl)phenyl-4-(propan-2-yloxy)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 2-oxopiperidin-1-ylphenyl group and an isopropoxy moiety. Its structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule due to the presence of both amide and heterocyclic functionalities. The 2-oxopiperidinyl group may confer conformational rigidity, while the isopropoxy substituent could enhance lipophilicity, influencing pharmacokinetic properties. This compound is of interest for research applications, including drug discovery and structure-activity relationship studies, where its modular design allows for further derivatization. Handling requires standard laboratory precautions due to its synthetic nature.
N-3-(2-oxopiperidin-1-yl)phenyl-4-(propan-2-yloxy)benzamide structure
922906-03-4 structure
Product name:N-3-(2-oxopiperidin-1-yl)phenyl-4-(propan-2-yloxy)benzamide
CAS No:922906-03-4
MF:C21H24N2O3
MW:352.426865577698
CID:5497666
PubChem ID:7687596

N-3-(2-oxopiperidin-1-yl)phenyl-4-(propan-2-yloxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • 922906-03-4
    • F2784-0363
    • AKOS024466792
    • VU0498858-1
    • 4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide
    • N-[3-(2-oxopiperidin-1-yl)phenyl]-4-propan-2-yloxybenzamide
    • N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(propan-2-yloxy)benzamide
    • N-3-(2-oxopiperidin-1-yl)phenyl-4-(propan-2-yloxy)benzamide
    • Inchi: 1S/C21H24N2O3/c1-15(2)26-19-11-9-16(10-12-19)21(25)22-17-6-5-7-18(14-17)23-13-4-3-8-20(23)24/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3,(H,22,25)
    • InChI Key: GYGFILTUJDHSNE-UHFFFAOYSA-N
    • SMILES: O=C1CCCCN1C1C=CC=C(C=1)NC(C1C=CC(=CC=1)OC(C)C)=O

Computed Properties

  • Exact Mass: 352.17869263g/mol
  • Monoisotopic Mass: 352.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 58.6Ų

N-3-(2-oxopiperidin-1-yl)phenyl-4-(propan-2-yloxy)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2784-0363-4mg
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(propan-2-yloxy)benzamide
922906-03-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2784-0363-20μmol
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(propan-2-yloxy)benzamide
922906-03-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2784-0363-5μmol
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(propan-2-yloxy)benzamide
922906-03-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2784-0363-10μmol
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(propan-2-yloxy)benzamide
922906-03-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2784-0363-100mg
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(propan-2-yloxy)benzamide
922906-03-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2784-0363-1mg
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(propan-2-yloxy)benzamide
922906-03-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2784-0363-2mg
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(propan-2-yloxy)benzamide
922906-03-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2784-0363-20mg
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(propan-2-yloxy)benzamide
922906-03-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2784-0363-50mg
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(propan-2-yloxy)benzamide
922906-03-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2784-0363-25mg
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(propan-2-yloxy)benzamide
922906-03-4 90%+
25mg
$109.0 2023-05-16

Additional information on N-3-(2-oxopiperidin-1-yl)phenyl-4-(propan-2-yloxy)benzamide

N-3-(2-oxopiperidin-1-yl)phenyl-4-(propan-2-yloxy)benzamide: A Comprehensive Overview

N-3-(2-oxopiperidin-1-yl)phenyl-4-(propan-2-yloxy)benzamide (CAS No. 922906-03-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of N-3-(2-oxopiperidin-1-yl)phenyl-4-(propan-2-yloxy)benzamide.

The chemical structure of N-3-(2-oxopiperidin-1-yl)phenyl-4-(propan-2-yloxy)benzamide is defined by its aromatic benzamide core and the presence of a 2-oxopiperidine moiety. The 2-oxopiperidine ring, which is a cyclic amide with a ketone group, imparts unique chemical and biological properties to the molecule. The isopropoxy substituent on the benzene ring further enhances the compound's lipophilicity and bioavailability. These structural features collectively contribute to the compound's stability and pharmacological profile.

The synthesis of N-3-(2-oxopiperidin-1-yl)phenyl-4-(propan-2-yloxy)benzamide has been extensively studied, with several methods reported in the literature. One common approach involves the coupling of 4-isopropoxybenzoic acid with 3-amino-N-piperidinone using a suitable coupling reagent such as EDC or HATU. This method provides high yields and good purity, making it suitable for large-scale production. Another synthetic route involves the reaction of 4-isopropoxybenzoyl chloride with 3-amino-N-piperidinone in the presence of a base like triethylamine. Both methods have been optimized to minimize side reactions and improve overall efficiency.

In terms of biological activities, N-3-(2-oxopiperidin-1-yl)phenyl-4-(propan-2-yloxy)benzamide has demonstrated significant potential as an inhibitor of various enzymes and receptors. Recent studies have shown that this compound exhibits potent inhibitory activity against protein kinases, particularly against cyclin-dependent kinases (CDKs). CDKs are key regulators of cell cycle progression and are often dysregulated in cancer cells. By inhibiting CDKs, N-3-(2-oxopiperidin-1-yl)phenyl-4-(propan-2-yloxy)benzamide can potentially induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Moreover, N-3-(2-oxopiperidin1yl)phenyl4propan2yloxybenzamide has also been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This anti-inflammatory activity is attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways. These findings suggest that N3(2oxopiperidin1yl)phenyl4(propan2yloxy)benzamide could be developed as a potential therapeutic agent for inflammatory diseases.

Recent research has also explored the neuroprotective effects of N3(2oxopiperidin1yl)phenyl4(propan2yloxy)benzamide. Studies conducted on animal models have demonstrated that this compound can protect neurons from oxidative stress and neurotoxicity induced by various insults such as ischemia and excitotoxicity. The neuroprotective mechanism is believed to involve the activation of antioxidant defense systems and the inhibition of apoptosis pathways. These findings open up new avenues for the development of neuroprotective drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of N3(2oxopiperidin1yl)phenyl4(propan2yloxy)benzamide have been extensively studied to optimize its therapeutic potential. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. The isopropoxy substituent on the benzene ring enhances lipophilicity, facilitating better absorption and distribution in tissues. Additionally, the compound shows low plasma protein binding, which may contribute to its favorable pharmacokinetic properties.

In conclusion, N3(2*oxo*piperidin*1*yl)*phenyl*4*(propan*2*yloxy)*benzamide (CAS No. 922906-*03-*4) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. Ongoing research continues to uncover new insights into its mechanisms of action and clinical applications, paving the way for its future use in medicine.

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